molecular formula C20H18F2N4O2S B11256444 2,5-difluoro-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide

2,5-difluoro-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide

Cat. No.: B11256444
M. Wt: 416.4 g/mol
InChI Key: PPMCZHLFZLHHIX-UHFFFAOYSA-N
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Description

2,5-DIFLUORO-N-{4-[6-(PYRROLIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE is a complex organic compound that features a pyrrolidine ring, a pyridazine ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-DIFLUORO-N-{4-[6-(PYRROLIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE typically involves multiple steps, including the formation of the pyrrolidine and pyridazine rings, followed by their functionalization and coupling. Common synthetic strategies include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2,5-DIFLUORO-N-{4-[6-(PYRROLIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2,5-DIFLUORO-N-{4-[6-(PYRROLIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-DIFLUORO-N-{4-[6-(PYRROLIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine and pyridazine rings can interact with active sites, while the sulfonamide group can form hydrogen bonds, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-DIFLUORO-N-{4-[6-(PYRROLIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE is unique due to the combination of its structural elements, which confer specific chemical and biological properties not found in other compounds. This makes it a valuable molecule for research and potential therapeutic applications.

Properties

Molecular Formula

C20H18F2N4O2S

Molecular Weight

416.4 g/mol

IUPAC Name

2,5-difluoro-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide

InChI

InChI=1S/C20H18F2N4O2S/c21-15-5-8-17(22)19(13-15)29(27,28)25-16-6-3-14(4-7-16)18-9-10-20(24-23-18)26-11-1-2-12-26/h3-10,13,25H,1-2,11-12H2

InChI Key

PPMCZHLFZLHHIX-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=NN=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=C(C=CC(=C4)F)F

Origin of Product

United States

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